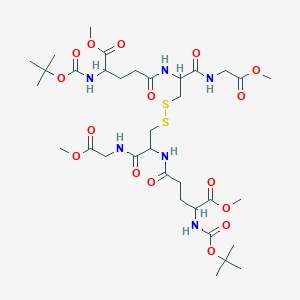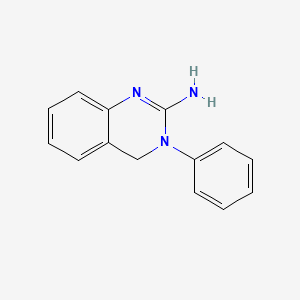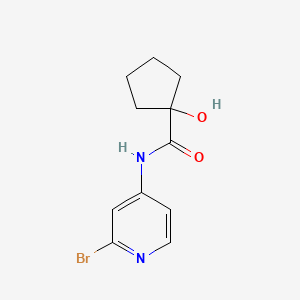
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and methoxy (OMe) groups. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves multiple steps, including the protection of amino and carboxyl groups, coupling reactions, and deprotection steps. The Boc protecting group is commonly used to protect the amino group, while the methoxy group is used to protect the carboxyl group. The synthesis typically involves the following steps:
- Protection of the amino group with Boc.
- Protection of the carboxyl group with methoxy.
- Coupling of the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the Boc and methoxy groups to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of peptides by automating the coupling and deprotection steps. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can be used to cleave disulfide bonds formed during oxidation.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and Boc protecting groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: DCC, DIC, N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from the reactions of this compound include peptides with specific sequences and structures, as well as disulfide-linked peptides resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds for various chemical studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and bioconjugates for industrial applications.
Wirkmechanismus
The mechanism of action of Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves its interaction with specific molecular targets and pathways. The compound can form stable peptide bonds and disulfide bonds, which are crucial for its biological activity. The presence of Boc and methoxy protecting groups allows for selective reactions and modifications, enabling the study of specific molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-DL-glutamic acid gamma-benzyl ester
- Boc-DL-glutamic acid alpha-methyl ester
- Boc-DL-glutamic acid gamma-methyl ester
Uniqueness
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is unique due to its specific sequence and the presence of both Boc and methoxy protecting groups. This combination allows for selective reactions and modifications, making it a valuable tool in peptide synthesis and scientific research.
Eigenschaften
Molekularformel |
C34H56N6O16S2 |
|---|---|
Molekulargewicht |
869.0 g/mol |
IUPAC-Name |
methyl 5-[[3-[[2-[[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50) |
InChI-Schlüssel |
ZIHWKVMBSPKULA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)




![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)

![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)

![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)




